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FlAsH-EDT2

Cat. No.: B1223694
M. Wt: 664.5 g/mol
InChI Key: KCPRYVGBEBFLIG-UHFFFAOYSA-N
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Description

Evolution of Fluorescent Labeling Techniques in Biological Research

The journey to visualize the molecular intricacies of the cell has been a long and innovative one. Before the advent of fluorescent labeling, researchers relied on methods like radioisotope labeling to track biomolecules. wikipedia.org While effective, these methods posed safety concerns. The discovery of fluorescence by Sir George G. Stokes in the mid-19th century laid the groundwork for a new era of biological imaging. news-medical.net The synthesis of fluorescein (B123965) in 1871 by Adolph von Baeyer provided one of the first widely used fluorescent dyes. wikipedia.org

Initially, fluorescent labeling involved the use of organic dyes that were chemically conjugated to purified proteins in vitro. core.ac.uk These labeled proteins could then be introduced into cells. However, this approach had limitations, as the process could perturb the natural cellular environment and the function of the protein. core.ac.uk A significant leap forward came with the development of immunofluorescence, where fluorescently labeled antibodies are used to target specific proteins in fixed cells.

The true revolution in live-cell imaging began with the discovery and application of fluorescent proteins (FPs), most notably the green fluorescent protein (GFP) from the jellyfish Aequorea victoria. wikipedia.orgthermofisher.com The ability to genetically fuse the code for GFP to that of a protein of interest allowed for the endogenous expression of a fluorescently tagged protein, providing a more authentic view of its behavior in living cells. core.ac.ukmolbiolcell.org This breakthrough, however, was not without its own set of challenges, primarily the large size of FP tags (around 30 kDa), which can sometimes interfere with the function and folding of the protein under study. wikipedia.orgresearchgate.net

The Emergence of Genetically Encoded Small-Molecule Tags for Protein Visualization

To address the limitations of large fluorescent protein tags, researchers sought to combine the specificity of genetic encoding with the small size of synthetic fluorescent dyes. This led to the development of genetically encoded small-molecule tags. core.ac.uk This innovative approach involves engineering a short peptide sequence into the protein of interest. core.ac.uk A small, cell-permeable fluorescent probe can then specifically recognize and bind to this peptide tag, rendering the protein fluorescent. core.ac.uk

This hybrid technology offers several advantages. The small size of the peptide tag is less likely to interfere with the protein's natural function. wikipedia.org Furthermore, it allows for greater versatility in the choice of fluorophore, enabling multicolor imaging and the use of probes with specific photophysical properties. pnnl.govoup.com This has opened up new avenues for studying protein dynamics, interactions, and conformational changes with high precision. researchgate.net Techniques like fluorescent noncanonical amino acid tagging (FUNCAT) and the use of unnatural amino acids (UAAs) with click chemistry represent the cutting edge of this field, allowing for highly specific and minimally invasive labeling. portlandpress.combiorxiv.org

Overview of Biarsenical Fluorescent Probes, with a Focus on Fluorescein Arsenical Hairpin Binder (FlAsH-EDT2) as Lumio Green

A prominent and successful example of the small-molecule tag technology is the biarsenical-tetracysteine system. researchgate.net This system utilizes a specific peptide motif, typically consisting of four cysteine residues (a tetracysteine tag), which is genetically engineered into the target protein. wikipedia.orgthermofisher.com This tag is then recognized by a biarsenical probe, a small molecule containing two arsenic atoms. pnnl.gov

One of the most widely used biarsenical probes is the Fluorescein Arsenical Hairpin Binder, commonly known by its abbreviation This compound . scbt.com This compound is also commercially known as Lumio Green . scbt.comcaymanchem.comnih.gov this compound is a derivative of the well-known fluorophore fluorescein. wikipedia.org In its unbound state, this compound is essentially non-fluorescent. thermofisher.com However, upon binding to the tetracysteine tag on a protein, its fluorescence is dramatically enhanced. oup.comthermofisher.com

The mechanism of this fluorescence activation is based on the formation of stable covalent bonds between the two arsenic atoms of this compound and the sulfur atoms of the cysteine residues in the tetracysteine tag. thermofisher.com This binding event restricts the rotation of the molecule, leading to a significant increase in its quantum yield and a bright green fluorescence. oup.com The membrane-permeable nature of this compound allows it to be used for labeling proteins within living cells. scbt.comcaymanchem.com

The specificity of the interaction between the tetracysteine tag and this compound allows for the precise labeling of the protein of interest. chemimart.de The original tetracysteine motif, Cys-Cys-Xxx-Xxx-Cys-Cys (where X is any amino acid other than cysteine), has been further optimized to enhance binding affinity and fluorescence, with the CCPGCC sequence being a commonly used high-affinity tag. wikipedia.orgcaymanchem.com

Table 1: Chemical Properties of Lumio Green (this compound)

PropertyValue
Chemical Formula C₂₄H₁₈As₂O₅S₄ wikipedia.orgcaymanchem.com
Molecular Weight 664.5 g/mol scbt.comcaymanchem.com
Appearance Pale yellow or pinkish solid wikipedia.org
Excitation Maximum 508 nm caymanchem.comchemimart.de
Emission Maximum 528 nm caymanchem.comchemimart.de
CAS Number 212118-77-9 scbt.comcaymanchem.com

Table 2: Research Findings on Lumio Green (this compound) Applications

Research AreaKey Findings
Protein Trafficking and Localization This compound has been instrumental in studying the movement and final destination of proteins within live cells, including in plant cells like Arabidopsis and tobacco. wikipedia.org It has also been used to visualize the trafficking of viral proteins, such as the Ebola virus matrix protein. wikipedia.org
Protein Folding and Conformation The fluorescence of this compound is sensitive to the conformation of the tetracysteine tag, allowing researchers to survey polypeptide and protein domain conformations. glpbio.com
Protein-Protein Interactions By labeling different proteins with spectrally distinct biarsenical probes (like FlAsH and ReAsH), researchers can study protein-protein interactions using techniques like Fluorescence Resonance Energy Transfer (FRET). pnnl.gov
Protein Misfolding and Aggregation The technology has been applied to investigate protein misfolding, a process implicated in various diseases. wikipedia.org
Lysosomal Protein Visualization Halogenated derivatives of FlAsH have been developed to function in the acidic environment of lysosomes, enabling the study of lysosomal proteins like α-galactosidase A. uni-greifswald.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H18As2O5S4 B1223694 FlAsH-EDT2

Properties

Molecular Formula

C24H18As2O5S4

Molecular Weight

664.5 g/mol

IUPAC Name

2-[4,5-bis(1,3,2-dithiarsolan-2-yl)-3-hydroxy-6-oxoxanthen-9-yl]benzoic acid

InChI

InChI=1S/C24H18As2O5S4/c27-17-7-5-15-19(13-3-1-2-4-14(13)24(29)30)16-6-8-18(28)21(26-34-11-12-35-26)23(16)31-22(15)20(17)25-32-9-10-33-25/h1-8,27H,9-12H2,(H,29,30)

InChI Key

KCPRYVGBEBFLIG-UHFFFAOYSA-N

SMILES

C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C(=O)C=CC4=C3C5=CC=CC=C5C(=O)O)[As]6SCCS6)O

Canonical SMILES

C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C(=O)C=CC4=C3C5=CC=CC=C5C(=O)O)[As]6SCCS6)O

Synonyms

4',5'-bis(1,3,2-dithioarsolan-2-yl)fluorescein
FLASH-EDT2
Lumio Green

Origin of Product

United States

Chemical Foundation and Historical Development of Fluorescein Arsenical Hairpin Binder

Classification as a Biarsenical Fluorescein (B123965) Derivative

Lumio Green is classified as a biarsenical fluorescein derivative. nih.govthermofisher.com Its core structure is the well-known fluorescent molecule, fluorescein. annualreviews.org This core is chemically modified to include two arsenic atoms. aatbio.com This biarsenical configuration is crucial for its function, as it allows the molecule to bind with high affinity and specificity to a tetracysteine tag (Cys-Cys-Xaa-Xaa-Cys-Cys) engineered into a target protein. acs.orgthermofisher.com The interaction involves the formation of covalent bonds between the two arsenic atoms of Lumio Green and the four cysteine residues of the tag. thermofisher.com When not bound to its target, the molecule is kept in a non-fluorescent state, but upon binding, it undergoes a conformational change that results in bright green fluorescence. ucsd.edumedchemexpress.com

Table 1: Properties of Lumio Green (FlAsH-EDT2)

PropertyValue
Molecular Formula C24H18As2O5S4 wikipedia.org
Molar Mass 664.5 g/mol wikipedia.orgcaymanchem.com
Excitation Wavelength 508 nm wikipedia.orgcaymanchem.com
Emission Wavelength 528 nm wikipedia.orgcaymanchem.com
Appearance Pale yellow or pinkish solid wikipedia.org
Common Synonyms This compound, Fluorescein Arsenical Hairpin Binder wikipedia.orgcaymanchem.com

Historical Context of the FlAsH Reagent Discovery and Development

The development of the FlAsH (Fluorescein Arsenical Hairpin binder) reagent was a significant advancement in the field of live-cell imaging. It was pioneered by Roger Tsien and his colleagues in 1998. aatbio.com The core idea was to leverage the known affinity of arsenoxides for pairs of cysteine residues. ucsd.edu The innovation lay in creating a molecule with two arsenic centers at a specific distance, which would preferentially bind to a sequence of four cysteines arranged in a particular conformation, such as an alpha-helix. ucsd.eduucsd.edu This tetra-cysteine motif is rare in naturally occurring proteins, which allows for the specific labeling of a target protein that has been genetically tagged with this sequence. thermofisher.comaatbio.com

The initial design, named Fluorescein Arsenic Helix-binder (FlAsH), was found to be non-fluorescent when complexed with a dithiol but became brightly fluorescent upon binding to the tetracysteine peptide. ucsd.edu This "off-on" switching mechanism is highly advantageous as it reduces background fluorescence from unbound probes. ucsd.edu Over time, the technology matured with the optimization of the tetracysteine tag sequence, leading to motifs like CCPGCC, which exhibit higher affinity and more rapid binding. nih.govthermofisher.com

Significance of 1,2-Ethanedithiol (B43112) (EDT) in Probe Stabilization and Functionality

1,2-Ethanedithiol (EDT) plays a crucial role in the stability and functionality of the Lumio Green probe. The biarsenical reagent is supplied pre-complexed with EDT, forming this compound. thermofisher.comthermofisher.com This complexation serves several important purposes:

Stabilization and Solubilization: EDT stabilizes the biarsenic reagent and increases its solubility. thermofisher.comthermofisher.com

Minimizing Nonspecific Binding and Toxicity: Trivalent arsenic compounds can bind to naturally occurring pairs of cysteine residues in endogenous proteins, which can lead to toxicity and nonspecific background fluorescence. wikipedia.orgresearchgate.net EDT forms a more stable complex with the arsenic atoms than single pairs of cysteines do. ucsd.edu By including an excess of EDT during the labeling process, the nonspecific binding of Lumio Green to other cellular proteins is minimized. nih.gov

Reversibility and Control: The binding of this compound to the tetracysteine motif is a reversible equilibrium. wikipedia.org In the presence of low concentrations of EDT, the formation of the fluorescent FlAsH-tetracysteine adduct is favored. However, at high concentrations of EDT, the binding can be reversed. wikipedia.org This provides a level of control over the labeling process. ucsd.edu

Initially, labeling procedures required the addition of EDT during both the labeling and washing steps. thermofisher.com However, later developments introduced wash buffers containing alternatives like BAL (2,3-dimercaptopropanol) to reduce nonspecific binding without the strong odor associated with EDT. acs.org

Molecular Mechanism of Fluorogenic Activation of Fluorescein Arsenical Hairpin Binder

Specific Interaction with the Tetracysteine (TC) Motif (Cys-Cys-Xaa-Xaa-Cys-Cys)

The core of Lumio Green's functionality lies in its specific recognition of a short amino acid sequence known as the tetracysteine (TC) motif. tandfonline.comnih.gov This motif has the general structure Cys-Cys-Xaa-Xaa-Cys-Cys, where 'Cys' represents a cysteine residue and 'Xaa' can be any amino acid other than cysteine. thermofisher.comgoogle.com This six-amino-acid tag is rarely found in naturally occurring proteins, which allows for the highly specific labeling of a target protein into which this sequence has been genetically engineered. thermofisher.com

Research has led to the optimization of this sequence to enhance binding affinity and stability. The motif Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC) has been identified as having a higher affinity for biarsenical compounds like Lumio Green and demonstrates more rapid binding compared to other TC motif variations. thermofisher.comgoogle.com This high-affinity interaction is reported to have a dissociation constant in the nanomolar or even picomolar range. thermofisher.complos.org The small size of this tag (approximately 585 Da) makes it less likely to interfere with the structure or biological function of the protein of interest compared to larger fluorescent protein tags. thermofisher.comresearchgate.net

Role of Covalent Bond Formation between Arsenic Atoms and Cysteine Thiols

The interaction between Lumio Green and the tetracysteine motif is a chemical reaction resulting in the formation of stable covalent bonds. tandfonline.com Lumio Green is a biarsenical compound, meaning its structure contains two arsenic atoms. thermofisher.com When the dye encounters a protein containing the tetracysteine tag, the two arsenic atoms react with the four cysteine residues of the motif. thermofisher.com

Specifically, each of the two arsenic groups on the Lumio Green molecule forms a bond with two of the thiol (-SH) groups from the cysteine residues in the TC tag. thermofisher.comtandfonline.com This results in the formation of four covalent bonds between the arsenic atoms and the sulfur atoms of the cysteine thiols. thermofisher.comthermofisher.com This stable, covalent linkage ensures that the fluorescent signal is specifically and robustly associated with the tagged protein. researchgate.net The formation of this adduct is a type of trivalent arsenic-thiol interaction, which is a well-established chemical principle. wikipedia.org

Conformational Changes Leading to Fluorescence Enhancement

A key feature of Lumio Green is that it is fluorogenic, meaning it is essentially non-fluorescent until it binds to its target motif. thermofisher.comthermofisher.com In its unbound state, the fluorescein (B123965) core of the molecule is quenched. This quenching is due to the free rotation of the arsenic atoms, which are complexed with a small dithiol compound, ethanedithiol (EDT). thermofisher.com This rotational freedom provides a pathway for non-radiative vibrational de-excitation, effectively preventing the molecule from fluorescing. plos.org

Upon binding to the tetracysteine motif, the formation of four covalent bonds with the cysteine thiols rigidly locks the arsenic atoms in place. thermofisher.com This binding event severely hinders the rotational freedom of the arsenic groups. thermofisher.com The resulting conformational rigidity prevents the quenching mechanism, causing the fluorescein component to become highly fluorescent. thermofisher.com This process can increase the fluorescence quantum yield by as much as 50,000-fold, allowing for the specific detection of the tagged protein against a low-background signal. thermofisher.com The sensitivity of the fluorescence to the conformational state of the tag can also be used to report on changes in the host protein's structure, such as during misfolding or aggregation. nih.gov

Displacement of Ethanedithiol Upon Binding to Target Motif

To stabilize the reagent and maintain its non-fluorescent state prior to use, Lumio Green is supplied pre-complexed with 1,2-ethanedithiol (B43112) (EDT). thermofisher.comthermofisher.com The two thiol groups of each EDT molecule bind to an arsenic atom, effectively capping its reactivity and enabling the fluorescence quenching mechanism. thermofisher.comnih.gov

When Lumio Green binds to the tetracysteine tag on a target protein, the cysteine thiols of the tag displace the EDT molecules. researchgate.netplos.org The higher affinity of the tetracysteine motif for the arsenic atoms drives this exchange reaction. wikipedia.org This displacement of EDT is a critical step in the fluorogenic activation, as it allows the formation of the rigid, covalent adduct with the protein tag, which in turn leads to the dramatic increase in fluorescence. plos.org The binding process is reversible and can be competed away by adding a high concentration of a dithiol, such as EDT or 2,3-dimercaptopropanol (BAL), which will displace the dye from the tetracysteine motif. plos.orgplos.org

Spectroscopic Characteristics Relevant to Research Applications

Excitation Wavelength Maxima for Fluorescein (B123965) Arsenical Hairpin Binder Fluorescence

The fluorescence of the Lumio Green-tetracysteine tag complex is initiated by the absorption of light at a specific range of wavelengths. The maximal efficiency of this process occurs at the excitation peak. For Lumio Green, which is based on a fluorescein scaffold, the excitation maximum is in the blue-green region of the visible spectrum. thermofisher.com Research findings consistently place the excitation maximum at approximately 508 nm when the dye is bound to its target peptide. wikipedia.orgcaymanchem.comchemimart.de

Commercial formulations, such as the Lumio™ Green Detection Reagent, specify a maximum excitation wavelength of 500 nm. thermofisher.com In practical applications, various excitation sources are used, including 488 nm laser lines common in confocal microscopy and flow cytometry, as well as broader sources found in UV transilluminators used for in-gel visualization. thermofisher.comtandfonline.com The specific excitation maximum can show slight variations depending on the local environment of the fluorophore. For instance, studies using different biarsenical probes on a model peptide noted an excitation maximum of 509 nm for the FlAsH-peptide complex. uni-greifswald.de

Compound/System Reported Excitation Maximum (λex) Reference
FlAsH-EDT2 (bound to tetracysteine motif)508 nm wikipedia.orgcaymanchem.comchemimart.de
Lumio™ Green Detection Reagent500 nm thermofisher.com
mEos2 (native green state, for comparison)506 nm nih.gov
FlAsH-peptide complex (in vitro)509 nm uni-greifswald.de
TC-FlAsH-EDT2 (in plant cells)488 nm (laser line) tandfonline.com

Emission Wavelength Maxima and Spectral Properties in Biological Contexts

Following excitation, the Lumio Green-tetracysteine complex relaxes to a lower energy state by emitting a photon, a process observed as green fluorescence. The peak of this emission is typically centered around 528 nm to 535 nm. wikipedia.orgcaymanchem.comthermofisher.com This emission profile allows for detection using standard filter sets designed for green fluorophores like SYBR® Green or fluorescein isothiocyanate (FITC). thermofisher.com

In biological applications, such as visualizing labeled proteins in polyacrylamide gels or within live cells, the emission is captured using UV transilluminators or laser-based scanners. thermofisher.comhuayueyang.com.cn The precise emission peak can be influenced by the local environment, including pH. For example, studies examining the entry of Vesicular Stomatitis Virus (VSV) labeled with Lumio Green noted a transient loss of fluorescence, hypothesized to be due to the acidification of the virion interior upon entry into the host cell. nih.gov This pH sensitivity is a known characteristic of the parent fluorescein molecule.

The spectral properties of Lumio Green make it suitable for multicolor imaging experiments, often in conjunction with red fluorescent probes like ReAsH (a resorufin-based biarsenical dye) or fluorescent proteins. thermofisher.comucsd.edu

Compound/System Reported Emission Maximum (λem) Reference
This compound (bound to tetracysteine motif)528 nm wikipedia.orgcaymanchem.com
Lumio™ Green Detection Reagent535 nm thermofisher.com
FlAsH-peptide complex (in vitro)530 nm uni-greifswald.de
FlAsH-labeled proteins (in-gel)~530 nm nih.gov
TC-FlAsH-EDT2 (in plant cells)522 nm (center of 35 nm bandpass) tandfonline.com

Quantum Yield Considerations in Labeled Protein Systems

The quantum yield (Φ) is a measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed. jasco-global.com A key advantage of the Lumio Green system is its fluorogenic nature; it has a very low quantum yield when unbound, but this increases dramatically upon binding to its specific tetracysteine target. mpg.de This property leads to a high signal-to-noise ratio, as background fluorescence from unbound dye is minimal. ucsd.edu

The quantum yield of the FlAsH-peptide complex is reported to be high, with values around 0.49 to 0.50 when bound to a model tetracysteine peptide in buffered saline. wikipedia.orgucsd.edu However, the quantum yield is not a fixed value and is highly dependent on the molecular environment. For instance, non-specific binding to other proteins, such as bovine serum albumin (BSA), results in a much lower estimated quantum yield of approximately 0.1. ucsd.edu

Significant research has focused on optimizing the amino acid sequence of the tetracysteine tag to improve both binding affinity and the quantum yield of the resulting complex. It was discovered that the residues flanking the core CCPGCC motif have a substantial impact. By screening libraries of sequences, specific motifs were identified that yielded higher fluorescence. This work demonstrated that an improved tag could lead to a more than 20-fold increase in imaging contrast, partly due to enhanced quantum yields. ucsd.edu

System Reported Quantum Yield (Φ) Reference
FlAsH bound to model tetracysteine peptide0.49 wikipedia.org
FlAsH-peptide complex0.5 ucsd.edu
FlAsH non-specifically bound to BSA~0.1 ucsd.edu
FlAsH bound to FLNCCPGCCMEP tag0.78 mpg.de
FlAsH bound to HRWCCPGCCKTF tag0.65 mpg.de
General range for this compound0.1 - 0.6 wikipedia.org

Design and Optimization of Tetracysteine Motifs for Enhanced Fluorescein Arsenical Hairpin Binder Binding

The Optimized CCPGCC Motif

The foundational sequence for this technology is the tetracysteine motif, originally structured as Cys-Cys-Xaa-Xaa-Cys-Cys (CCXXCC), where 'Xaa' can be any amino acid other than cysteine. thermofisher.comacs.org However, research has shown that the identity of the two central amino acids significantly impacts binding affinity and fluorescence. Through systematic optimization, the sequence Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC) was identified as a superior motif. nih.govnih.govthermofisher.com

The Pro-Gly (proline-glycine) dipeptide sequence is optimal for inducing the correct conformation for high-affinity binding of biarsenical dyes. nih.govplos.org The proline residue helps to form a tight turn or hairpin structure in the peptide chain, positioning the two pairs of cysteine residues in close proximity. nih.gov This spatial arrangement is crucial for the two arsenic atoms in the Lumio Green molecule to form stable, covalent bonds with the sulfur atoms of the four cysteine residues. wikipedia.org This optimized CCPGCC core sequence provides a more stable complex compared to earlier motifs, leading to more reliable and specific protein labeling. nih.govmpg.de

Impact of Flanking Sequences on Binding Affinity and Fluorescence Yield

While the CCPGCC core is essential, the amino acids immediately surrounding this motif—the flanking sequences—have a profound effect on the performance of the tag. Optimizing these sequences can dramatically increase both the binding affinity for the biarsenical dye and the quantum yield of the resulting fluorescence, leading to a much higher signal-to-noise ratio. nih.govucsd.edu

Through extensive screening processes, such as fluorescence-activated cell sorting (FACS), specific 12-amino-acid motifs have been identified that significantly enhance labeling. nih.govmdpi.com Two of the most effective optimized sequences are:

FLNCCPGCCMEP

HRWCCPGCCKTF

These extended motifs offer several advantages over the simple six-amino-acid CCPGCC core. They exhibit markedly improved resistance to displacement by dithiol competitors like 2,3-dimercaptopropanol (BAL), which are used in washing steps to remove non-specifically bound dye. nih.govnih.gov For instance, the FLNCCPGCCMEP motif shows a 10- to 30-fold greater resistance to displacement by BAL compared to the basic CCPGCC motif. nih.gov This increased stability allows for more stringent washing protocols, which significantly reduces background fluorescence and enhances the contrast of specifically labeled proteins. nih.govucsd.edu Furthermore, these optimized flanking sequences have been shown to increase the fluorescence quantum yield of the bound dye, resulting in a brighter signal. mpg.denih.govucsd.edu The selection between these sequences can depend on the specific protein and cellular context, though FLNCCPGCCMEP is often preferred as it can provide a somewhat higher quantum yield. mpg.de

Table 1: Comparison of Tetracysteine Motifs

Motif Sequence Key Characteristics Relative Dithiol Resistance
CCPGCC Core optimized binding sequence. nih.gov Standard
FLNCCPGCCMEP Higher fluorescence quantum yield and markedly improved dithiol resistance. nih.govmdpi.com High (10-30x greater than CCPGCC) nih.gov
HRWCCPGCCKTF High affinity and improved dithiol resistance for better signal contrast. acs.orgnih.gov High

Strategies for Integrating Tetracysteine Tags into Target Proteins

The small size of the tetracysteine tag (as few as six amino acids, or ~1 kDa for the full 12-residue motif) is a significant advantage over larger fluorescent protein tags like GFP (~27 kDa), as it is less likely to interfere with the folding, function, or trafficking of the host protein. thermofisher.comacs.orgmolbiolcell.org The strategy for integrating this tag into a target protein must be carefully considered to ensure both successful labeling and preservation of the protein's native biology. The tag can be incorporated at the N-terminus, the C-terminus, or within an internal loop of the protein.

N-terminal and C-terminal Tagging: Placing the tag at either the beginning (N-terminus) or the end (C-terminus) of the protein's amino acid sequence is the most straightforward approach. researchgate.net This placement often minimizes the risk of disrupting the protein's folded structure or active sites. Studies have shown that optimized motifs like FLNCCPGCCMEP and HRWCCPGCCKTF maintain their enhanced properties when fused to either terminus of a protein. nih.govucsd.edu For terminal tagging, using the longer 12-amino-acid motifs is generally recommended to maximize binding affinity and signal intensity. nih.govfrontiersin.org

The choice of tagging strategy is protein-specific and may require empirical testing to identify the optimal location that allows for efficient labeling by Lumio Green while preserving the natural function of the protein of interest. nih.govnih.gov

Methodological Applications of Fluorescein Arsenical Hairpin Binder in Advanced Protein Research

Protein Localization and Subcellular Compartmentalization Studies

The ability to pinpoint the location of a protein within a cell is fundamental to elucidating its function. FlAsH technology provides robust methods for determining the subcellular localization of tagged proteins.

In-Gel Detection and Visualization of Tagged Proteins

Following cell lysis and protein separation by polyacrylamide gel electrophoresis (PAGE), proteins tagged with the tetracysteine motif can be specifically detected directly within the gel. The FlAsH reagent, being non-fluorescent until it binds to its target tag, allows for the direct visualization of the protein of interest as a fluorescent band under appropriate illumination. thermofisher.com This in-gel detection method offers a significant advantage by confirming the expression and integrity of the tagged protein.

A key feature of this system is the high-affinity binding between the FlAsH reagent and the tetracysteine tag, which results in a fluorescent signal that is quantifiable and specific. thermofisher.com The intensity of the fluorescence can be used to estimate the relative abundance of the tagged protein.

Table 1: Comparison of In-Gel Detection Methods

FeatureFlAsH-based DetectionTraditional Western Blotting
Principle Direct fluorescence of bound dyeAntibody-based detection
Specificity High for the tetracysteine tagDependent on antibody quality
Workflow Simpler, no antibody incubationMulti-step, involves blocking and antibody incubations
Quantification Direct fluorescence measurementRequires secondary antibodies and substrates

Fluorescent Microscopy for Cellular Distribution Analysis

Fluorescent microscopy is a cornerstone of cell biology, and FlAsH technology is exceptionally well-suited for this application. Because the FlAsH reagent is cell-permeable, it can be introduced to living cells where it will specifically bind to the tetracysteine-tagged protein of interest. ucsd.edu The resulting fluorescence allows for the precise visualization of the protein's distribution within the cellular landscape. This technique has been successfully used to study the localization of a wide variety of proteins in different cellular compartments. nih.govspringernature.com

Researchers can utilize various microscopy techniques, including confocal microscopy, to obtain high-resolution images of protein localization. nih.gov The spectral properties of FlAsH, with an excitation maximum around 508 nm and an emission maximum around 528 nm, are compatible with standard filter sets available on most fluorescence microscopes. chemimart.dewikipedia.org

Studies in Specific Model Systems

The versatility of the FlAsH-tagging system has led to its adoption in a diverse range of model organisms, enabling the study of protein localization in various cellular contexts.

Mammalian Cells: FlAsH has been extensively used in mammalian cell lines to study the localization and dynamics of a wide array of proteins. gencefebio.comacs.org For example, it has been employed to visualize the subcellular distribution of receptors, cytoskeletal components, and nuclear proteins. nih.gov

Plant Cells: The application of FlAsH in plant cells has allowed for the investigation of protein localization in unique plant organelles. tandfonline.comnih.gov Studies have successfully used FlAsH to track the localization of proteins involved in cell wall synthesis and signaling pathways in plants like Arabidopsis thaliana. nih.govresearchgate.net

Yeast: In the powerful genetic model system of Saccharomyces cerevisiae, FlAsH has been used to label and track proteins, although efficient labeling may require specific protocols like electroporation to facilitate dye entry. nih.govnih.govplos.org

Viral Proteins: The small size of the tetracysteine tag is a significant advantage when studying viral proteins, as larger tags like GFP can interfere with virion assembly. nih.gov FlAsH has been instrumental in visualizing the localization of viral structural and non-structural proteins during infection. purdue.edu

Analysis of Protein Dynamics and Trafficking

Understanding that proteins are not static entities but are in constant motion is crucial. FlAsH technology offers powerful tools to study the dynamic behavior of proteins in real-time.

Live-Cell Imaging for Real-Time Protein Movement Tracking

A major advantage of the FlAsH system is its suitability for live-cell imaging. labome.comnih.govaltium.net By labeling proteins in living cells, researchers can track their movement and changes in localization over time in response to various stimuli. This has been invaluable for studying processes such as protein translocation from the cytoplasm to the nucleus, or movement along cytoskeletal tracks. The ability to perform these experiments in real-time provides a dynamic view of cellular processes that is not possible with fixed-cell imaging. nih.govspringernature.com

Monitoring Protein Trafficking Pathways in Situ

Protein trafficking, the process by which proteins are transported to their correct destinations within or outside the cell, is a fundamental cellular process. FlAsH technology, in combination with pulse-chase labeling strategies, allows for the detailed monitoring of these pathways. chemimart.de In a typical pulse-chase experiment, a cohort of newly synthesized proteins is labeled with FlAsH (the "pulse"), and their journey through the cell is then followed over time (the "chase"). This approach has been used to dissect the trafficking of proteins through the secretory pathway, from the endoplasmic reticulum to the Golgi apparatus and finally to the plasma membrane or extracellular space. nih.gov

Table 2: Research Findings Using FlAsH for Protein Trafficking

Protein StudiedModel SystemKey Finding
Connexin43Mammalian CellsVisualized the assembly of gap junctions. nih.gov
G protein-coupled receptorsMammalian CellsMonitored receptor internalization and recycling. nih.gov
Synthetic GlycopeptidesPlant CellsTracked movement through the secretory pathway to the cell wall. nih.gov

Pulse-Chase Labeling Experiments for Protein Turnover and Age Differentiation

Pulse-chase analysis is a powerful technique to track the lifecycle of proteins, from synthesis to degradation. When combined with Fluorescein (B123965) Arsenical Hairpin Binder (FlAsH), also known as Lumio Green, this method allows for the temporal differentiation of protein populations within living cells. The core principle involves an initial "pulse" where the existing population of a tetracysteine-tagged protein of interest is labeled with FlAsH. Following this, a "chase" period begins, during which newly synthesized proteins are either left unlabeled or labeled with a spectrally distinct probe. This allows researchers to distinguish between older and newer protein pools, providing insights into protein turnover rates, localization changes over time, and the dynamics of protein degradation.

The methodology leverages the ability to selectively label proteins containing a small, genetically encoded tetracysteine (TC) motif (Cys-Cys-Xaa-Xaa-Cys-Cys). nih.gov The membrane-permeable FlAsH-EDT2 reagent is introduced to the cells, where it binds to the TC-tag and becomes fluorescent. nih.govthermofisher.com To effectively chase the initial population, a non-fluorescent dithiol compound can be used to block the labeling of newly synthesized TC-tagged proteins. Alternatively, a red-shifted biarsenical analog, ReAsH (Resorufin Arsenical Hairpin binder), can be used to label the new protein population in a different color. This dual-color labeling strategy enables the simultaneous visualization and tracking of two distinct age-defined protein populations within the same cell.

Key Steps in a FlAsH-Based Pulse-Chase Experiment:

Pulse: Cells expressing the TC-tagged protein are incubated with Lumio Green (this compound), leading to the fluorescent labeling of the existing protein pool.

Wash: Unbound FlAsH reagent is washed away to minimize background fluorescence.

Chase: The cells are then incubated in fresh media. During this period, new TC-tagged proteins are synthesized. To differentiate these from the "old" population, a chase reagent is added. This can be:

A non-fluorescent dithiol to prevent any further labeling.

ReAsH-EDT2 to label the new protein population with a red fluorescent tag.

Imaging and Analysis: The distinct fluorescent signals from the "old" (green) and "new" (red, if using ReAsH) protein populations are monitored over time using fluorescence microscopy. The decay in the initial green fluorescence provides a measure of the protein's degradation rate, while the appearance and localization of the red fluorescence reveal the trafficking and fate of the newly synthesized proteins.

This technique offers a significant advantage over methods that rely on global protein synthesis inhibitors, as it avoids the associated cellular toxicity and secondary effects that can confound the measurement of a protein's true half-life.

StageReagentPurpose
Pulse Lumio Green (this compound)Labels the pre-existing population of the tetracysteine-tagged protein.
Chase ReAsH-EDT2 or non-fluorescent dithiolLabels the newly synthesized protein population in a different color or prevents further labeling.

Investigation of Protein Folding and Conformational Changes

Real-Time Detection of Protein Folding Events

Lumio Green, in conjunction with its binding to the tetracysteine motif, serves as a sensitive tool for monitoring protein folding in real-time. The fluorescence of FlAsH is environmentally sensitive and increases upon binding to its target motif. This property can be harnessed to report on the folding status of a protein. When a TC-tagged protein is unfolded, the cysteine residues are typically too far apart or in an unfavorable conformation for FlAsH to bind effectively, resulting in low fluorescence. As the protein folds into its native structure, the TC-tag adopts a conformation that allows for the high-affinity binding of FlAsH, leading to a significant increase in fluorescence.

This principle can be applied in single-molecule FRET (smFRET) experiments to observe the folding dynamics of individual protein molecules. nih.gov By placing the TC-tag at a strategic location within the protein, the binding of Lumio Green can be made dependent on the attainment of a specific folded state. The kinetics of the fluorescence increase can then be directly correlated with the kinetics of protein folding. This approach allows for the investigation of folding pathways, the identification of folding intermediates, and the study of how factors like molecular chaperones influence the folding process. youtube.com

Probing Ligand-Induced Conformational Shifts in Receptors and Enzymes

The ability of Lumio Green to report on conformational changes makes it a valuable tool for studying the function of dynamic proteins such as receptors and enzymes. Ligand binding to these proteins often induces specific conformational shifts that are essential for their biological activity. By engineering a TC-tag into a region of the protein that undergoes a conformational change upon ligand binding, the FlAsH fluorescence can be used as a readout for this event.

For example, in G protein-coupled receptors (GPCRs), ligand binding triggers a change in the arrangement of the transmembrane helices. By inserting a TC-tag into one of the intracellular or extracellular loops, the binding of an agonist or antagonist can alter the accessibility or conformation of the tag, leading to a change in Lumio Green fluorescence. This allows for the screening of compounds that modulate receptor activity and the study of the kinetics of receptor activation and deactivation. nih.govnih.govbiorxiv.orgbiorxiv.org

This method has been successfully used to monitor conformational changes in various receptors, providing insights into the molecular mechanisms of signal transduction. The small size of the TC-tag and the FlAsH probe is less likely to interfere with the normal function of the protein compared to larger fluorescent protein tags. bioorganic-chemistry.com

ApplicationPrincipleKey Insights
Real-Time Protein Folding Fluorescence of Lumio Green is dependent on the correct folding of the TC-tag within the protein.Folding kinetics, identification of folding intermediates, role of chaperones.
Ligand-Induced Conformational Shifts Ligand binding alters the conformation of the protein, affecting the binding and fluorescence of Lumio Green at an engineered TC-tag site.Receptor activation/deactivation kinetics, screening for agonists/antagonists, mechanisms of signal transduction.

Elucidation of Protein-Protein Interactions (PPIs)

Application in Förster Resonance Energy Transfer (FRET) Studies

Lumio Green is an excellent fluorescent probe for use in Förster Resonance Energy Transfer (FRET) studies to investigate protein-protein interactions. FRET is a distance-dependent physical process through which energy is transferred from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor) when they are in close proximity (typically within 1-10 nm). This phenomenon can be used to measure the distance between two molecules, and thus to detect their interaction.

In a typical FRET experiment involving Lumio Green, a TC-tagged protein is labeled with FlAsH, which can serve as either the FRET donor or acceptor, depending on the spectral properties of its FRET partner. A common FRET partner for the green-emitting FlAsH is a cyan fluorescent protein (CFP) as the donor, or a red-shifted biarsenical dye like ReAsH as the acceptor. nih.gov If the protein labeled with FlAsH interacts with a protein fused to its FRET partner, the close proximity of the two fluorophores will result in FRET. This can be detected as a decrease in the donor's fluorescence emission and an increase in the acceptor's fluorescence emission.

The small size of the FlAsH probe is a significant advantage in FRET studies, as it minimizes the potential for steric hindrance that can occur with larger fluorescent protein tags, providing a more accurate representation of the natural protein-protein interaction. bioorganic-chemistry.com

FRET Pair ComponentExampleSpectral Properties
Donor Cyan Fluorescent Protein (CFP)Excitation: ~430 nm, Emission: ~475 nm
Acceptor Lumio Green (FlAsH)Excitation: ~508 nm, Emission: ~528 nm
Donor Lumio Green (FlAsH)Excitation: ~508 nm, Emission: ~528 nm
Acceptor ReAsHExcitation: ~593 nm, Emission: ~608 nm

Analysis of Protein Complex Formation and Dissociation

FRET assays utilizing Lumio Green can be employed to dynamically monitor the formation and dissociation of protein complexes in living cells. By labeling two putative interacting proteins with a FRET pair (e.g., one with a TC-tag for FlAsH labeling and the other with a CFP fusion), the kinetics of their association and dissociation can be followed in real-time by measuring the changes in the FRET signal.

This approach allows for the quantitative analysis of protein-protein interactions, including the determination of binding affinities and the rates of complex formation and breakdown. For instance, the addition of a stimulus that promotes or disrupts the interaction between the two proteins will lead to a corresponding increase or decrease in the FRET signal. This enables the study of signaling pathways and other cellular processes where the dynamic assembly and disassembly of protein complexes play a crucial role.

The reversibility of FlAsH binding can also be exploited. The addition of a small molecule dithiol like 2,3-dimercaptopropanol (BAL) can strip the FlAsH probe from its TC-tag, providing a useful control to ensure that the observed FRET signal is specific to the interaction being studied. thermofisher.com

Monitoring Protein Synthesis and Activity

The unique properties of Lumio Green facilitate the real-time observation of protein synthesis and the subsequent assessment of protein activity, providing dynamic insights into these fundamental cellular processes.

Real-Time Detection in Cell-Free Expression Systems

Cell-free protein synthesis (CFPS) systems offer a powerful platform for rapid protein production and analysis. The integration of Lumio Green with CFPS allows for the real-time monitoring of protein expression. A notable application is the "fluorescent minihelix assay" or FETCH (fluorescence-emitting tetra cysteine helix). In this assay, a short, optimized tetracysteine-containing alpha-helix is expressed, either as a standalone reporter of translation activity or as a C-terminal tag on a protein of interest.

The this compound dye can be included in the CFPS reaction from the outset, allowing for the kinetic measurement of protein synthesis without the need for sampling over time. As the FETCH tag is synthesized, it binds to the FlAsH dye, resulting in a quantifiable increase in fluorescence that directly correlates with the amount of protein produced. This method provides a sensitive and continuous readout of translation dynamics, proving valuable for studying the effects of various components on protein synthesis and for high-throughput screening applications. The fluorescent signal is stable and linearly correlates with protein concentration, making it suitable for product quantification.

Assessment of Enzyme Substrate Labeling and Bioactivity Retention

A critical consideration in protein labeling is the potential for the tag to interfere with the protein's biological activity. The small size of the tetracysteine tag required for Lumio Green labeling (typically 6 amino acids) is significantly less likely to perturb protein structure and function compared to larger fluorescent protein tags, which can be around 27 kDa.

Table 1: Comparison of Fluorescent Protein Labeling Technologies

Feature Lumio Green (this compound) Green Fluorescent Protein (GFP)
Tag Size ~0.6 kDa (6 amino acids) ~27 kDa
Labeling Mechanism Covalent binding to a tetracysteine tag Genetically encoded fusion
Photostability Moderate Variable, with some enhanced variants
Maturity Time Instantaneous upon binding Minutes to hours for chromophore maturation
Potential for Interference Low, due to small tag size Higher, due to large size
Suitability for Anaerobic Conditions Suitable Not suitable (requires oxygen for chromophore maturation)

Correlative Microscopy Techniques

Lumio Green and its analogs are instrumental in correlative light and electron microscopy (CLEM), a powerful approach that combines the advantages of fluorescence microscopy for identifying proteins of interest with the high-resolution structural context provided by electron microscopy.

Integration with Electron Microscopy for High-Resolution Localization (e.g., using related probes like ReAsH)

The biarsenical labeling technology, including both the green-emitting FlAsH (Lumio Green) and its red-emitting counterpart, ReAsH (Resorufin Arsenical Hairpin binder), is well-suited for CLEM workflows. In a typical CLEM experiment, a protein of interest tagged with the tetracysteine motif is first visualized in living cells using fluorescence microscopy with FlAsH or ReAsH. This allows for the identification of the protein's subcellular localization and its involvement in dynamic cellular processes.

Following live-cell imaging, the same sample is fixed and prepared for electron microscopy. To render the labeled protein visible to the electron beam, a process of photooxidation is often employed. ReAsH, in particular, can act as a photosensitizer that, upon illumination with light of a specific wavelength, generates singlet oxygen. This singlet oxygen can then catalyze the polymerization of diaminobenzidine (DAB) into an osmiophilic polymer at the site of the labeled protein. This electron-dense DAB polymer can then be readily visualized by electron microscopy, providing a high-resolution map of the protein's location within the cellular ultrastructure. This integration allows researchers to directly correlate the dynamic behavior of a protein observed by light microscopy with its precise structural context at the nanoscale.

Advanced Analytical Separations

The fluorescent properties of Lumio Green-labeled proteins and peptides make them amenable to detection in high-resolution analytical separation techniques, extending the utility of this labeling system beyond microscopy.

Fluorescent Detection in Capillary Electrophoresis and Chemical Cytometry

The biarsenical-tetracysteine labeling method has been successfully extended to the fluorescent detection of analytes in capillary electrophoresis (CE). nih.govacs.orgacs.orgnih.gov Specifically, peptides and proteins containing the tetracysteine motif can be labeled with FlAsH and subsequently analyzed by micellar electrokinetic capillary chromatography (MEKC), a mode of CE. nih.govacs.orgacs.orgnih.gov The FlAsH-tetracysteine complex remains stable and fluorescent under the conditions required for CE separation, allowing for highly sensitive detection. nih.govacs.orgacs.orgnih.gov Using a simple laser-induced fluorescence (LIF) detection system, the detection limit for a FlAsH-labeled peptide in a capillary can be less than 3 x 10-20 moles. nih.govacs.orgacs.orgnih.gov This high sensitivity makes the technique particularly powerful for analyzing minute sample volumes.

This capability is especially significant for the field of chemical cytometry, which involves the quantitative analysis of the chemical constituents of single cells. The membrane permeability of FlAsH allows for the labeling of a tetracysteine-tagged protein within a living cell. Subsequently, the cell can be lysed, and its contents analyzed by CE with LIF detection to quantify the expressed protein. nih.govacs.orgacs.orgnih.gov This approach enables the study of protein expression at the single-cell level, providing insights into cellular heterogeneity and function. nih.govacs.orgacs.orgnih.gov

Table 2: Properties of Lumio Green (this compound) for Analytical Applications

Property Value/Characteristic
Excitation Maximum ~508 nm
Emission Maximum ~528 nm
Molar Mass ~664.49 g/mol
Binding Motif Tetracysteine tag (e.g., CCPGCC)
Fluorescence Change upon Binding Significant increase
Detection Limit in CE-LIF < 3 x 10-20 mol

Methodological Considerations and Strategies for Mitigating Research Challenges with Fluorescein Arsenical Hairpin Binder

Addressing Background Fluorescence and Non-Specific Binding

A significant challenge in using FlAsH-EDT2 is managing background fluorescence and non-specific binding, which can obscure the specific signal from the TC-tagged protein of interest.

Role of Ethanedithiol Concentration in Reducing Background

1,2-Ethanedithiol (B43112) (EDT) plays a crucial role in minimizing non-specific labeling and toxicity. ucsd.edu this compound is supplied as a complex with two EDT molecules, which keeps the dye in a non-fluorescent state and allows it to permeate the cell membrane. ucsd.eduthermofisher.comacs.org In the labeling solution, an excess of EDT helps to prevent the biarsenical dye from binding to endogenous proteins with single or paired cysteine residues, as EDT forms more stable complexes with arsenic than these sites do. ucsd.eduacs.org

The concentration of EDT in the labeling solution is a critical parameter that requires empirical optimization for each specific protein, construct, and cell type. ucsd.edu A common starting point is a 10:1 molar ratio of EDT to this compound (e.g., 10 µM EDT for 1 µM this compound). ucsd.edu Increasing this ratio can further decrease background staining, but it may also reduce the desired specific binding to the TC motif. ucsd.edu Conversely, insufficient EDT can lead to higher background fluorescence. The binding of this compound to the TC motif is reversible, and high concentrations of EDT (in the millimolar range) can be used to wash the cells and strip the dye from its target, a feature that can be used to confirm labeling specificity. ucsd.eduwikipedia.org

Recommended Starting Concentrations
Component Concentration
This compound1 µM - 10 µM
Ethanedithiol (EDT)10 µM (for 1 µM this compound)
Note: The optimal ratio of EDT to this compound may need to be determined empirically for each experimental system. ucsd.edu

Strategies for Minimizing Binding to Endogenous Cysteine-Rich Proteins

This compound can bind non-specifically to endogenous proteins that are rich in cysteine residues, leading to significant background fluorescence. springernature.comresearchgate.netnih.govmedchemexpress.com This is a notable issue in mammalian cells, which have a higher number of potential off-target binding sites compared to organisms like budding yeast. mpg.de Several strategies can be employed to mitigate this issue:

Pre-treatment with Non-fluorescent Arsenicals: One approach is to pre-incubate the cells with a non-fluorescent or spectrally distinct arsenical compound, such as ReAsH (Resorufin Arsenical Hairpin binder), to block non-specific cysteine sites before adding this compound. researchgate.netnih.gov

Washing with Dithiol Compounds: Extensive washing after labeling is crucial. Washing with solutions containing dithiol compounds like British anti-Lewisite (BAL) or 2,3-dimercaptopropanesulfonate (DMPS) can help to remove non-specifically bound FlAsH. thermofisher.comresearchgate.netresearchgate.net BAL is often provided in commercial kits to reduce background without the strong odor associated with EDT. thermofisher.com

Blocking Cysteine Residues: Pre-treatment of cells or cell homogenates with agents that covalently modify cysteine residues, such as coumarin (B35378) maleimide (B117702) (CPM), has been shown to abolish the enhanced fluorescence from non-specific binding. researchgate.net

Optimizing the Tetracysteine Tag: The sequence of the TC motif itself and the flanking amino acids can influence binding affinity and specificity. Optimized motifs, such as FLNCCPGCCMEP, have been developed to provide more stable and specific binding compared to the original CCRECC sequence, thereby reducing background. mpg.denih.gov

Use of Background-Reducing Agents in Labeling Solutions

In addition to EDT, other agents can be added to the labeling solution to suppress background fluorescence. This is particularly important because some background arises from this compound binding to hydrophobic pockets within cells, a type of interaction that is not responsive to dithiol washing. ucsd.edu

Hydrophobic Dyes: Non-fluorescent, hydrophobic dyes can be included in the labeling solution to competitively occupy "greasy" cellular sites and displace this compound. ucsd.edu Disperse Blue 3 is one such compound that has been used effectively. ucsd.eduresearchgate.net

Membrane-Impermeant Dyes: For reducing background fluorescence that may originate from dead or dying cells, which tend to stain brightly, a membrane-impermeant dye like Patent Blue V can be added. ucsd.edu

Background Reducing Agents
Agent Purpose
British anti-Lewisite (BAL)Dithiol for washing and reducing non-specific binding. thermofisher.comresearchgate.net
Disperse Blue 3Hydrophobic dye to displace FlAsH from non-specific hydrophobic sites. ucsd.eduresearchgate.net
Patent Blue VMembrane-impermeant dye to reduce background from dead cells. ucsd.edu
Coumarin Maleimide (CPM)Covalently modifies cysteine residues to block non-specific binding. researchgate.net

Considerations for Oxidizing Intracellular Environments

The efficiency of this compound labeling is highly dependent on the redox state of the cysteine residues within the TC motif.

Impact on Tetracysteine Motif Reduction and Labeling Efficiency

This compound specifically binds to the reduced thiol groups of the four cysteines in the TC motif. acs.org It will not react with oxidized cysteines that have formed disulfide bonds. ucsd.edu While the cytoplasm is generally a reducing environment, other cellular compartments, such as the endoplasmic reticulum, Golgi apparatus, or the cell surface, are more oxidizing. acs.orgresearchgate.net Consequently, TC motifs on proteins targeted to these locations may become oxidized, preventing this compound binding and leading to poor or no labeling. acs.orgnih.gov This is a significant challenge for labeling extracellular or lumenal domains of proteins. nih.gov

Application of Reducing Agents to Facilitate Labeling

To overcome the issue of oxidized TC motifs, reducing agents must be applied to the cells before or during the labeling procedure. The choice of reducing agent is critical for effective labeling, especially for proteins in oxidizing environments.

Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a potent, irreversible, and odorless reducing agent that is highly effective at reducing disulfide bonds. researchgate.netnih.gov It is often used to pre-treat cells or purified proteins to ensure the cysteines of the TC motif are in their reduced state. ucsd.edunih.govd-nb.info For example, pre-treating with 0.5 mM TCEP has been shown to be necessary for labeling extracellular TC tags. researchgate.net

Dithiothreitol (B142953) (DTT): DTT is another common reducing agent used to reduce cysteines in vitro. ucsd.edunih.gov However, high concentrations of DTT in the final labeling solution should be avoided as it can compete with the TC motif for FlAsH binding and decrease labeling efficiency. ucsd.edu

2-Mercaptoethanol (β-ME) and 2-Mercaptoethanesulfonate (MES): β-ME can be used to quench background fluorescence from non-specific binding. biorxiv.org For labeling extracellular proteins, a combination of a reducing agent like TCEP and a membrane-impermeant thiol such as MES can be used to reduce the TC motif while minimizing effects on the cell interior. acs.orgresearchgate.net

By carefully considering and optimizing these methodological factors, researchers can successfully mitigate the challenges associated with this compound labeling, leading to more specific, sensitive, and reliable detection of TC-tagged proteins in living cells.

Optimizing Signal-to-Noise Ratio for Low-Expression Proteins

A significant hurdle in using FlAsH-based probes is achieving a strong signal from the target protein that is clearly distinguishable from background fluorescence. This is particularly challenging for proteins that are not abundantly expressed. mpg.denih.gov Several strategies have been developed to enhance the signal-to-noise ratio.

One effective approach is to modify the tetracysteine tag itself. Research has shown that using a tandem or concatenated tetracysteine motif (e.g., 2x or 3x TetCys tags) can significantly improve staining efficiency and the photostability of the FlAsH label. mpg.deuni-konstanz.de This increased number of binding sites for the dye leads to a stronger fluorescent signal from the protein of interest. For instance, introducing a second tetracysteine sequence in tandem has been shown to more than double the staining efficiency. uni-konstanz.de Furthermore, longer tetracysteine motifs, such as a 12-amino-acid sequence, can permit more stringent washing conditions, which helps to reduce background fluorescence without stripping the dye from the target protein. nih.gov

Optimization of the labeling protocol is also crucial. This includes adjusting the concentration of the FlAsH-EDT₂ reagent and the labeling time. For proteins with low expression, increasing the labeling time or the concentration of the dye (up to 10 µM) may be necessary to ensure all target sites are bound. thermofisher.com However, this must be balanced against the potential for increased non-specific background staining.

Effective washing procedures are paramount for reducing background fluorescence. After labeling, washing steps with thiol-containing reagents are critical. researchgate.net Repeated washing cycles can help to remove nonspecifically bound FlAsH. nih.gov The use of specific reducing agents can also be beneficial. For example, using dithiothreitol (DTT) as a reducing agent has been shown to improve the labeling efficiency and specificity for cell surface proteins by ensuring the cysteine residues of the TC-motif are in a reduced state and available for binding. researchgate.net Another compound, Disperse Blue 3, can be added to the loading buffer to suppress unwanted fluorescence by blocking hydrophobic binding sites that might otherwise interact with the FlAsH reagent. uni-konstanz.deucsd.edu

StrategyDescriptionResearch Finding
Tandem Tetracysteine Tags Using multiple TC motifs (e.g., 2x or 3x TetCys) on the target protein.Significantly enhances staining efficiency and photostability. mpg.deuni-konstanz.de
Optimized Labeling Conditions Adjusting the concentration of FlAsH-EDT₂ (1-10 µM) and incubation time (30-90 minutes).Allows for saturation of binding sites on low-abundance proteins. thermofisher.com
Stringent Washing Performing multiple washes after labeling, sometimes with thiol reagents.Effectively reduces non-specific background fluorescence. nih.govresearchgate.net
Use of DTT Including Dithiothreitol in the labeling protocol.Improves labeling of cell surface proteins by reducing TC-motif cysteines. researchgate.net
Disperse Blue 3 Adding this hydrophobic dye to the labeling solution.Reduces background by blocking non-specific hydrophobic binding sites. uni-konstanz.deucsd.edu

Potential Cellular Interactions and Their Reversal in Live-Cell Imaging Contexts

FlAsH-EDT₂ is designed to be specific for the tetracysteine motif, but its biarsenical nature means it can interact with endogenous cellular components, particularly cysteine-rich proteins. uni-konstanz.de This can lead to off-target labeling and imaging artifacts that complicate data interpretation.

A well-documented issue with FlAsH/Lumio Green is its tendency to accumulate in specific cellular compartments, most notably in active mitochondria. uni-konstanz.denih.gov This accumulation is dependent on mitochondrial activity and can be reversed by inhibitors of mitochondrial respiration, such as rotenone. uni-konstanz.de The mitochondrial accumulation of the probe is a significant source of background fluorescence that can obscure the signal from the actual TC-tagged protein. uni-konstanz.de

This artifact can lead to the misinterpretation of the target protein's subcellular localization. elifesciences.org For example, if a researcher is studying a protein believed to be cytosolic, the bright mitochondrial staining could be mistaken for, or mask, the true localization pattern. Furthermore, this accumulation is not benign; it has been observed to cause mitochondrial swelling, indicating a toxic effect on the organelles. uni-konstanz.denih.gov This perturbation of mitochondrial morphology and health is a critical consideration, especially in long-term live-cell imaging experiments, as it can affect the physiological processes being studied. uni-konstanz.debiologists.com While mitochondria are the most prominently reported site of accumulation, the probe can also bind non-specifically to other endogenous cysteine-rich proteins throughout the cell, contributing to a diffuse background signal. uni-konstanz.deresearchgate.net

To counteract the non-specific binding and accumulation of FlAsH/Lumio Green, various strategies employing thiol-containing reagents have been developed. These reagents work by competing with cellular thiols for binding to the arsenic atoms of the FlAsH molecule. researchgate.netwikipedia.org

The most common dithiol used is 1,2-ethanedithiol (EDT), which is typically pre-complexed with the FlAsH probe to keep it in a non-fluorescent state before it binds to the high-affinity tetracysteine tag. mpg.deucsd.edu Including a low concentration of EDT during the labeling step helps to minimize the labeling of endogenous proteins with pairs of cysteines. ucsd.edu Following labeling, washing with higher concentrations of EDT (e.g., 100 µM) is a standard procedure to remove non-specifically bound probe. asm.org

British anti-Lewisite (BAL), or 2,3-dimercaptopropanol, is another potent dithiol that can be used for washing. nih.gov It has been shown to be more effective than EDT at stripping away non-specifically bound FlAsH. nih.gov However, BAL should be restricted to the washing steps as it can hinder the initial labeling of the target protein. nih.gov

Interestingly, the monothiol β-mercaptoethanol (2-ME) has emerged as a surprisingly effective and less toxic alternative to EDT. uni-konstanz.ded-nb.info Studies have demonstrated that 2-ME can efficiently reverse the mitochondrial accumulation of FlAsH/Lumio Green and reduce background staining, leading to an improved signal-to-noise ratio. uni-konstanz.denih.gov This has led to the development of staining protocols that use 2-ME as a competitive thiol during both the labeling and washing steps, avoiding the use of the more toxic and pungent EDT. uni-konstanz.ded-nb.info

Dithiothreitol (DTT) is another thiol reagent used in FlAsH labeling protocols, primarily as a strong reducing agent. researchgate.netagscientific.com Its role is to ensure that the cysteine residues within the TC-tag are fully reduced, which is a prerequisite for FlAsH binding. This is particularly important when labeling proteins in more oxidizing environments, such as the cell surface. researchgate.netacs.org

Comparative Analysis with Alternative Protein Labeling Technologies in Academic Research

Fluorescent Proteins (e.g., GFP)

Fluorescent proteins (FPs), with Green Fluorescent Protein (GFP) being the most prominent example, have revolutionized the study of protein localization and dynamics in living cells. nih.govnih.gov However, the Lumio Green system, based on the FlAsH-tag technology, presents a compelling alternative with specific advantages. wikipedia.orgnih.gov

A primary advantage of the Lumio system is the diminutive size of its genetic tag compared to that of fluorescent proteins. thermofisher.com The Lumio tag is a small six-amino-acid sequence (Cys-Cys-Pro-Gly-Cys-Cys), which has a molecular weight of approximately 585 Da. thermofisher.comthermofisher.com In stark contrast, GFP is a large protein of about 27 kDa. wikipedia.orgthermofisher.com This significant size difference is crucial, as large tags like GFP can potentially interfere with the normal function, structure, folding, or trafficking of the protein of interest. thermofisher.combiocompare.comthermofisher.com The minimal size of the Lumio tag makes it less likely to cause such steric hindrance or functional perturbation, a critical factor when studying sensitive proteins or complex biological processes. thermofisher.comthermofisher.com

Table 1: Comparison of Tag Characteristics

FeatureLumio Green (FlAsH-TC)Green Fluorescent Protein (GFP)
Tag Component Tetracysteine Motif (e.g., CCPGCC)Full Protein
Tag Size (Amino Acids) 6~240
Tag Size (Molecular Weight) ~0.6 kDa~27 kDa
Potential for Perturbation Low; less likely to interfere with protein function or structure. thermofisher.comthermofisher.comHigh; large size can disrupt protein function, folding, and trafficking. biocompare.comthermofisher.com

Lumio Green offers greater flexibility in experimental design compared to GFP. thermofisher.com A key advantage is its utility for both in vivo and in vitro protein labeling. thermofisher.com Researchers can load cells with the membrane-permeable Lumio Green reagent to visualize the tagged protein in its native cellular environment under a fluorescence microscope. thermofisher.comthermofisher.com This is similar to how GFP is used, which can only be detected within living cells where proper protein folding occurs. thermofisher.com

However, unlike GFP, a Lumio-tagged protein can also be visualized on a polyacrylamide gel after cell lysis. thermofisher.com The reagent can be added to the protein sample before electrophoresis, allowing for direct, in-gel fluorescent detection of the protein band. thermofisher.comfishersci.com This dual capability allows researchers to use a single tagging system to study protein localization in live cells and then confirm protein expression and size in cell lysates, a flexibility not afforded by GFP. thermofisher.com

Immunodetection-Based Methods (e.g., Western Blotting)

Immunodetection methods, particularly Western blotting, are standard procedures for identifying and quantifying specific proteins from a complex mixture. This multi-step process involves gel electrophoresis, protein transfer to a membrane, and detection using specific antibodies.

The Lumio Green system provides a streamlined alternative to the often tedious and time-consuming Western blotting workflow. thermofisher.comfishersci.com By labeling the tetracysteine-tagged protein with Lumio Green reagent prior to electrophoresis, researchers can directly visualize the protein bands in the gel immediately after the run using a standard UV transilluminator or a laser-based scanner. thermofisher.comcacheby.com

This direct detection method eliminates the need for several key steps in the Western blot process, including:

The electro-transfer of proteins from the gel to a membrane.

Membrane blocking steps.

Primary and secondary antibody incubations.

Substrate development for chemiluminescence or colorimetric detection.

This results in a significant reduction in time and labor. thermofisher.com Furthermore, the gel can still be used for downstream applications like total protein staining (e.g., Coomassie) or even subsequent Western blotting after the initial fluorescent signal has been documented. thermofisher.comthermofisher.com The high specificity of the Lumio reagent for its tag allows for the detection of nanogram levels of the fusion protein, which might otherwise be difficult to distinguish from endogenous proteins using a general stain like Coomassie. thermofisher.com

Table 2: Workflow Comparison: Lumio In-Gel Detection vs. Western Blotting

StepLumio Green In-Gel DetectionTraditional Western Blotting
1 Add Lumio reagent to protein sample. thermofisher.comSeparate proteins via SDS-PAGE.
2 Run polyacrylamide gel. thermofisher.comTransfer proteins to a membrane (e.g., PVDF, nitrocellulose).
3 Visualize fluorescent bands directly in the gel. thermofisher.comBlock the membrane to prevent non-specific antibody binding.
4 (Optional) Document and proceed to other analyses. thermofisher.comIncubate with a primary antibody specific to the target protein.
5 Wash membrane.
6 Incubate with a labeled secondary antibody.
7 Wash membrane.
8 Add substrate and detect signal (e.g., chemiluminescence).
Time Rapid (Visualization immediately post-electrophoresis). fishersci.comLengthy (Requires multiple hours to a day for incubations and washes).

Other Small-Molecule Labeling Systems

Lumio Green (FlAsH) is part of a broader class of small-molecule labeling technologies that rely on a small, genetically encoded tag that is recognized by a synthetic molecular probe. This class includes other biarsenical dyes as well as systems with different chemistries.

The most closely related compound is ReAsH-EDT2, a red-shifted analog of FlAsH that also binds to the tetracysteine motif. thermofisher.comnih.gov This allows for multicolor analysis and pulse-chase experiments where different protein populations can be labeled with different colors over time. thermofisher.comnih.gov

Other prominent systems rely on different mechanisms. For example, SNAP-tag® and HaloTag® are self-labeling enzyme tags. biocompare.com These tags are larger than the tetracysteine motif and are based on enzymes (O6-alkylguanine-DNA alkyltransferase for SNAP-tag) that covalently link a synthetic substrate (like a fluorophore) to themselves. biocompare.com While these systems offer a wide variety of attachable probes, the tags themselves are significantly larger than the 6-amino-acid Lumio tag.

Table 3: Comparison of Small-Molecule Protein Labeling Systems

SystemTag TypeTag SizeLabeling Mechanism
Lumio Green (FlAsH) Tetracysteine Peptide (CCPGCC)~0.6 kDa (6 aa)Biarsenical dye binds non-covalently to the tetracysteine motif. thermofisher.comnih.gov
ReAsH Tetracysteine Peptide (CCPGCC)~0.6 kDa (6 aa)Biarsenical dye (resorufin-based) binds non-covalently to the tetracysteine motif. nih.govnih.gov
SNAP-tag® Self-labeling Enzyme (AGT)~20 kDaEnzyme tag covalently attaches a benzylguanine-linked substrate. biocompare.com
HaloTag® Self-labeling Enzyme (Haloalkane dehalogenase)~33 kDaEnzyme tag covalently attaches a substrate with a specific chloroalkane linker. biocompare.com

Derivatization and Evolution of Biarsenical Fluorescent Probes Beyond Lumio Green

Development of Spectral Variants (e.g., ReAsH, CHoXAsH)

To expand the palette of colors available for protein labeling, researchers synthesized derivatives of the biarsenical probe by modifying the core fluorophore. Two of the most notable early variants are ReAsH and CHoXAsH. mdpi.com

ReAsH (Resorufin Arsenical Hairpin binder): Instead of fluorescein (B123965), ReAsH is built upon a resorufin (B1680543) scaffold. usbio.net This modification results in a red-shifted spectral profile, with an excitation maximum around 593 nm and an emission maximum at approximately 608 nm. mdpi.comnih.gov The development of ReAsH was a significant step forward, as it allowed for dual-color imaging in conjunction with FlAsH. tandfonline.com This enabled researchers to simultaneously track two different proteins or to perform pulse-chase experiments to monitor the lifecycle of a single protein species. uni-konstanz.de

CHoXAsH: For visualization in the blue region of the spectrum, CHoXAsH was developed. mdpi.com This probe features a modified xanthen-9-one core with chlorine and hydroxyl substitutions, resulting in excitation and emission maxima at approximately 380 nm and 430 nm, respectively. mdpi.comnih.gov The availability of a blue-emitting biarsenical probe further broadened the possibilities for multicolor live-cell imaging. google.com

The creation of these spectral variants provided a more versatile toolkit for cell biologists, allowing for more intricate studies of protein co-localization and trafficking.

Table 1: Spectral Properties of Key Biarsenical Probes

Probe Name Core Fluorophore Excitation Max (nm) Emission Max (nm) Color
FlAsH-EDT2 Fluorescein ~508 ~528 Green
ReAsH-EDT2 Resorufin ~593 ~608 Red

| CHoXAsH | Dichlorodihydroxy-xanthen-9-one | ~380 | ~430 | Blue |

Synthesis of Fluorescein Arsenical Hairpin Binder Analogs with Modified Properties (e.g., halogenated variants)

Beyond simply changing the color of the probes, researchers have also focused on fine-tuning their chemical and photophysical properties to overcome some of the limitations of the original this compound molecule. A key area of development has been the synthesis of halogenated derivatives of fluorescein-based biarsenical probes. researchgate.net

The introduction of halogen atoms (fluorine or chlorine) onto the fluorescein backbone can significantly alter the probe's characteristics. researchgate.netresearchgate.net For instance, fluorinated FlAsH analogs, such as F2FlAsH and F4FlAsH, have been shown to exhibit enhanced photostability compared to the parent compound. nih.govresearchgate.net This is a crucial improvement for long-term imaging experiments where photobleaching can be a limiting factor. uni-konstanz.de

Furthermore, halogenation can modulate the acidity (pKa) of the probe's phenolic groups. researchgate.net This is particularly important for imaging in different subcellular compartments, which can have varying pH levels. For example, halogenated probes have been shown to maintain their fluorescence in acidic environments like lysosomes, where the fluorescence of standard FlAsH might be quenched. researchgate.netuni-greifswald.de Studies have identified F2this compound as a superior reagent for labeling proteins within the acidic environment of lysosomes due to its improved signal-to-noise ratio under these conditions. uni-greifswald.de

The synthesis of these analogs typically involves starting with the corresponding halogenated fluorescein derivative, followed by mercurization and subsequent transmetalation with an arsenic source to create the biarsenical core. researchgate.net

Table 2: Examples of Halogenated FlAsH Analogs and Their Properties

Probe Name Modification Key Improved Property
F2FlAsH 2',7'-difluoro-fluorescein core Enhanced photostability, stable fluorescence at lower pH. researchgate.netuni-greifswald.de
Cl2FlAsH 2',7'-dichloro-fluorescein core Higher acidity, stable fluorescence over a broad pH range. researchgate.net
F4FlAsH 4,5,6,7-tetrafluoro-fluorescein core Enhanced photostability. researchgate.net

| Cl4FlAsH | 4,5,6,7-tetrachloro-fluorescein core | Modified acidity. researchgate.net |

Emergence of Multifunctional Biarsenical Probes for Expanded Applications

The evolution of biarsenical probes has extended beyond fluorescent labeling to the creation of multifunctional molecules that can manipulate as well as visualize proteins. rsc.orgresearchgate.net This has been achieved by tethering other functional moieties to the biarsenical scaffold, opening up new avenues for research.

One area of development has been the creation of biarsenical probes that can act as photosensitizers. For example, upon illumination, ReAsH can generate reactive oxygen species (ROS). mpg.de This property has been harnessed for "fluorophore-assisted light inactivation" (FALI), a technique where a labeled protein can be selectively inactivated with high spatial and temporal control. uni-konstanz.de This allows researchers to study the consequences of acutely removing a specific protein's function within a living cell.

Another innovative application is the use of biarsenical probes for protein dimerization and oligomerization. researchgate.net By designing probes with specific linkers, it is possible to induce the association of two or more TC-tagged proteins upon probe binding. This has been used to study the effects of protein clustering and to control signaling pathways that are regulated by protein-protein interactions.

More recently, biarsenical probes have been designed to incorporate other functionalities, such as affinity tags for protein purification or moieties for targeted chemical reactions. mdpi.comnih.gov For instance, a biarsenical probe containing a sortase recognition motif has been synthesized. nih.gov This dual-functionality probe allows for the site-specific attachment of large post-translational modifications, like ubiquitin, to a TC-tagged protein of interest, enabling detailed studies of protein regulation. nih.gov These advanced probes represent a convergence of chemical biology and protein engineering, providing sophisticated tools to both observe and manipulate cellular processes. rsc.org

Future Research Directions and Translational Potential of Fluorescein Arsenical Hairpin Binder Technology

Development of Novel Tetracysteine Motif Variants for Enhanced Specificity and Affinity

The performance of Lumio Green is intrinsically linked to the affinity and specificity of its binding partner, the tetracysteine tag. The now-standard CCPGCC motif was itself an optimization, demonstrating that a hairpin peptide conformation provides a higher affinity for biarsenical compounds compared to earlier α-helical designs. mdpi.comucsd.edu Recognizing that the flanking amino acids could further enhance binding, researchers have pursued the development of improved motifs.

A significant advancement came from a mammalian cell-based library screening approach using fluorescence-activated cell sorting (FACS). ucsd.edu This work identified optimized 12-amino-acid sequences, notably FLNCCPGCCMEP and HRWCCPGCCKTF , which exhibited markedly improved characteristics. wikipedia.orgucsd.edu These extended motifs demonstrated higher fluorescence quantum yields and superior resistance to dithiol competitors, which are used to minimize non-specific background staining. ucsd.edu The result was a more stable probe-protein complex and a greater than 20-fold increase in the signal-to-background contrast compared to the original CCPGCC tag. ucsd.edumpg.de

Further research has explored alternative motifs, such as CCKACC , which displays different binding kinetics for FlAsH (Lumio Green) and ReAsH (a red analogue), opening possibilities for sequential or orthogonal labeling of different proteins within the same cell. nih.gov Another strategy to enhance signal brightness and photostability involves the concatenation of TC motifs. acs.orgfrontiersin.org Engineering proteins with tandem repeats of the tetracysteine tag allows for the binding of multiple Lumio Green molecules, which can significantly amplify the fluorescent signal and improve photostability, potentially through Förster resonance energy transfer (FRET) between the adjacent dyes. mpg.denih.gov These developments in tag engineering are crucial for expanding the utility of Lumio Green to detect low-abundance proteins and for applications requiring high-contrast imaging.

Table 1: Comparison of Tetracysteine (TC) Motif Variants

Motif NameSequenceKey AdvancementReference(s)
Original Helical Motif e.g., WEAAAREACCRECCARAInitial proof-of-concept for biarsenical binding. mdpi.com
PG-Tag C ys-C ys-P ro-G ly-C ys-C ysEnhanced affinity and stability via hairpin structure. mdpi.comucsd.edu
Optimized Flanking Motif FLN -C -C -P -G -C -C -MEP >20-fold increase in contrast; higher quantum yield and dithiol resistance. wikipedia.orgucsd.edu
Alternative Kinetics Motif C ys-C ys-K -A la-C ys-C ysDifferent binding rates for FlAsH and ReAsH, enabling sequential labeling. nih.gov
Tandem Motifs e.g., (CCPGCC)x2Increased signal brightness and improved photostability. mpg.defrontiersin.org

Integration with Advanced Super-Resolution Microscopy Techniques

Super-resolution microscopy techniques, which bypass the diffraction limit of light, demand fluorescent probes with exceptional brightness and photostability. thermofisher.comnih.gov Lumio Green, as a fluorescein (B123965) derivative, is known to photobleach relatively quickly, which has limited its widespread use in demanding techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM). uni-konstanz.debiocompare.com

Despite this limitation, researchers have successfully demonstrated the use of Lumio Green in a technique dubbed FlAsH-PALM . rsc.orgnih.gov The key to this integration was the use of specific imaging buffers containing oxygen scavengers and other reagents that induce stochastic "blinking" in the fluorophore. nih.gov This buffer chemistry extends the lifetime of the dark states of the Lumio Green molecule, allowing individual molecules to be activated and localized sequentially to reconstruct a sub-diffraction image. nih.gov This approach was used to visualize the distribution of the integrase enzyme within individual HIV virions in both fixed and living cells, achieving a spatial resolution of approximately 30 nm. rsc.org

While FlAsH-PALM represents a significant breakthrough, the inherent photophysical properties of Lumio Green remain a challenge. biocompare.com Future progress in this area depends on pairing optimized tetracysteine tags with the next generation of biarsenical probes that possess greater intrinsic photostability. rsc.org The development of more robust probes will reduce the reliance on specialized and potentially toxic imaging buffers, making the technology more accessible and applicable to a wider range of live-cell super-resolution studies. nih.govresearchgate.net

Expansion into Broader Biological Systems and Cellular Processes

The application of Lumio Green and its underlying technology has progressively expanded from in-gel detection and imaging in cultured mammalian cells to more complex biological contexts. thermofisher.comgoogle.comthermofisher.com Initial studies demonstrated its utility in common cell lines such as HeLa, N2a, and BHK-21 for visualizing protein localization and trafficking. researchgate.netnih.govacs.org

The technology has proven adaptable to a variety of organisms, overcoming barriers like cell walls in bacteria, yeast, and plants, although specific labeling protocols often require optimization for each system. mpg.defrontiersin.org For instance, the system has been successfully used to label and visualize membrane proteins in live spirochetes, including Borrelia burgdorferi (the causative agent of Lyme disease) and Leptospira biflexa, providing a valuable tool for studying the morphology and protein dynamics of these pathogenic bacteria. frontiersin.org

Furthermore, the FlAsH-TC system is being applied to investigate complex cellular processes in disease models and specialized cell types. Researchers have used it to monitor the real-time trafficking and aggregation of the TDP-43 protein in a cellular model of amyotrophic lateral sclerosis (ALS), observing its depletion from the nucleus and accumulation in the cytoplasm over time. acs.org In another example, the technology was used to study protein dynamics in goldfish retinal ganglion cells during axon regeneration, highlighting its potential for use in neuroscience and research on tissue repair. uni-konstanz.de These applications underscore the power of small, minimally perturbing tags like the TC motif for studying protein behavior in sensitive biological systems where larger tags like GFP might interfere with function. frontiersin.orgacs.org

Design of Next-Generation Biarsenical Probes with Improved Photophysical Properties and Reduced Cellular Interactions

A major focus of current research is the rational design of new biarsenical probes that overcome the key limitations of Lumio Green. These limitations include its moderate photostability, pH sensitivity, and a tendency for non-specific binding to endogenous cysteine-rich proteins, which can cause background fluorescence and cellular toxicity. researchgate.netuni-konstanz.demdpi.com

Several innovative strategies have emerged to address these issues:

Improved Photostability and Quantum Yield: To create probes better suited for demanding imaging, halogenated derivatives have been synthesized. F2FlAsH (difluorinated) and F4FlAsH (tetrafluorinated) show higher absorbance, increased quantum yields, greater photostability (up to 50-fold for F2FlAsH), and reduced pH dependence compared to the parent Lumio Green molecule. mdpi.comresearchgate.net

Expanded Color Palette: To enable multicolor imaging and FRET-based studies, probes with different spectral properties have been developed. These include ReAsH , a red-emitting analogue based on resorufin (B1680543), and CHoXAsH , a blue-emitting dye. acs.orgnih.gov More recently, a cyanine (B1664457) dye-based probe, AsCy3 , was developed, which offers superior photostability and is spectrally distinct from FlAsH, making it an excellent FRET partner for studying protein-protein interactions. acs.org

Reduced Non-specific Interactions: The hydrophobicity of Lumio Green contributes to its non-specific binding within cells. ucsd.edu To mitigate this, CrAsH (carboxy-FlAsH) was developed. The addition of a carboxyl group makes the probe less hydrophobic, leading to lower non-specific binding, although it has a slightly weaker affinity for the TC tag. mdpi.com

Modular Probe Design: A particularly versatile innovation is the SplAsH (Spirolactam Arsenical Hairpin binder) platform. mdpi.com In this design, the biarsenical targeting moiety is synthesized as a colorless, non-fluorescent "scaffold." This scaffold can then be conveniently attached to a wide variety of other molecules, including different fluorophores (e.g., Alexa dyes), fluorescent sensors, or caged compounds, removing the structural constraints that previously limited the range of compatible dyes. mdpi.comresearchgate.net

These next-generation probes, when combined with optimized tetracysteine tags, promise to significantly enhance the specificity, sensitivity, and versatility of this powerful labeling technology for future biological discoveries.

Q & A

Q. What are the primary scientific objectives of Lumio Green in lunar meteoroid impact research?

Lumio Green aims to characterize the spatial and temporal distribution of meteoroid impacts on the Moon's far side using its optical payload (LUMIO-Cam). Key objectives include quantifying impact flux, luminous energy measurements, and complementing ground-based observations to reduce observational biases. Researchers should align experimental designs with these objectives by incorporating multi-spectral data acquisition and cross-validation protocols .

Q. How does Lumio Green's experimental design address spatial and temporal data collection challenges?

The mission employs a phased observational approach:

  • Parking phase : Initial calibration in selenocentric orbit.
  • Operative phase : Continuous monitoring via LUMIO-Cam's dual spectral bands (450–950 nm) to distinguish impact flashes from false positives.
  • Transfer phase : Data transmission and validation. Researchers should replicate this structured approach in analogous studies, ensuring synchronized data collection across multiple spectral channels .

Q. What parameters define the operational constraints of Lumio Green's optical instrumentation in varying lunar illumination conditions?

Key parameters include:

  • Field of View (FOV): 13.2° × 10.3° to capture the lunar disk.
  • Spectral sensitivity: Dual-band acquisition (e.g., 450–650 nm and 700–950 nm) to estimate blackbody temperatures of impact plumes.
  • Exposure time: Adaptive adjustments to mitigate saturation during full Moon phases. Methodological replication requires simulating these constraints in ground-based validation setups .

Q. What quality control protocols are implemented in Lumio Green's data processing pipeline to minimize false positives?

The pipeline uses:

  • Dual-band validation : Concurrent detection in both spectral bands to exclude cosmic rays.
  • Thermal signature analysis : Cross-referencing luminous energy with expected impact temperatures.
  • Temporal filtering : Eliminating events shorter than 1 ms or longer than 500 ms. Researchers should adopt similar multi-layered validation frameworks .

Advanced Research Questions

Q. What methodologies are recommended for reconciling data contradictions between Lumio Green's observations and ground-based lunar impact datasets?

  • Statistical cross-validation : Apply Bayesian inference to weight datasets based on observational conditions (e.g., lunar phase, instrument sensitivity).
  • Calibration protocols : Normalize energy measurements using standardized reference impacts (e.g., artificial impacts with known kinetic energy).
  • Bias quantification : Use Monte Carlo simulations to model observational gaps in ground-based datasets .

Q. How should researchers design validation experiments for Lumio Green's impact flash detection algorithms?

  • Synthetic data generation : Create simulated impact flashes with varying luminosities, durations, and spectral signatures.
  • Field testing : Use high-speed cameras in controlled environments (e.g., meteoroid simulators) to replicate LUMIO-Cam's detection thresholds.
  • Algorithm benchmarking : Compare performance against established methods like the Meteoroid Impact Flash Detection System (MIFDS) .

Q. What statistical frameworks are most appropriate for analyzing the temporal distribution patterns of meteoroid impacts in Lumio Green's dataset?

  • Poisson regression : Model impact frequency as a function of lunar orbital position.
  • Time-series decomposition : Isolate periodic patterns (e.g., seasonal meteor showers) using Fourier transforms.
  • Cluster analysis : Identify spatial-temporal hotspots via DBSCAN or HDBSCAN algorithms .

Q. How can researchers optimize hypothesis testing strategies for Lumio Green's limited-duration observational windows?

  • Sequential analysis : Implement Wald's sequential probability ratio test to maximize statistical power with constrained data.
  • Adaptive sampling : Prioritize observation periods coinciding with known meteor showers (e.g., Geminids, Leonids).
  • Power calculations : Predefine effect sizes and confidence intervals to avoid Type II errors .

Q. What comparative analysis techniques are recommended for benchmarking Lumio Green's impact energy calculations against existing models?

  • Energy normalization : Convert luminous energy to kinetic energy using the relation Ek=ElumηE_k = \frac{E_{lum}}{\eta}, where η\eta is the luminous efficiency (0.1–2%).
  • Model intercomparison : Use tools like the Meteoroid Engineering Model (MEM3) or ESA’s Interplanetary Meteoroid Environment Model (IMEM).
  • Uncertainty propagation : Apply Monte Carlo methods to quantify error margins in derived parameters .

Q. What meta-analysis approaches are suitable for integrating Lumio Green's findings with historical meteoroid flux models?

  • Systematic literature review : Follow PRISMA guidelines to collate datasets from lunar missions (e.g., LADEE, LCROSS) and ground-based observatories.
  • Heterogeneity testing : Use Cochran’s Q or I² statistics to assess dataset compatibility.
  • Data fusion : Apply machine learning techniques (e.g., random forests) to reconcile discrepancies across studies .

Methodological Notes

  • Experimental Design : Prioritize reproducibility by documenting instrumentation specifications (e.g., spectral resolution, exposure parameters) per Bentham Science’s reporting guidelines .
  • Data Validation : Use dual-method verification (e.g., synthetic data + field testing) to ensure algorithmic robustness .
  • Ethical Compliance : Adhere to open-data standards by depositing raw datasets in public repositories (e.g., ESA’s Planetary Science Archive) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.